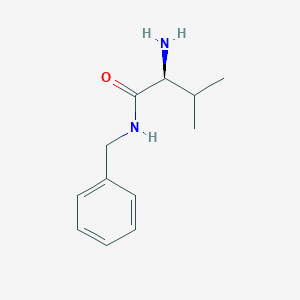
N-Benzyl L-Valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-benzyl-3-methylbutanamide: is an organic compound with a chiral center, making it an enantiomerically pure substance
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in enzyme inhibition studies.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-methylbutanal with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Amidation: Another route involves the amidation of 3-methylbutanoic acid with benzylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production often scales up these methods using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Various N-substituted derivatives.
Mécanisme D'action
The mechanism by which (2S)-2-Amino-N-benzyl-3-methylbutanamide exerts its effects is primarily through its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites, leading to changes in enzyme activity.
Comparaison Avec Des Composés Similaires
- (2S)-2-Amino-3-methylbutanamide
- N-benzyl-3-methylbutanamide
- (2S)-2-Amino-N-benzylbutanamide
Uniqueness:
- The presence of both the amino group and the benzyl group in (2S)-2-Amino-N-benzyl-3-methylbutanamide provides unique steric and electronic properties, making it distinct in its reactivity and interaction with biological targets.
- Its chiral nature allows for enantioselective applications, which is a significant advantage in asymmetric synthesis and drug development.
Propriétés
IUPAC Name |
(2S)-2-amino-N-benzyl-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFMIYGVANCND-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453857 |
Source


|
| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120369-25-7 |
Source


|
| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

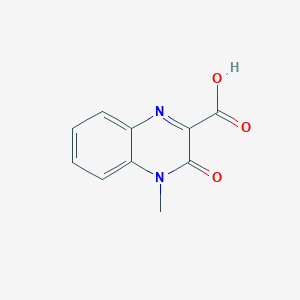
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)
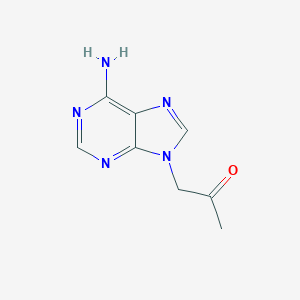

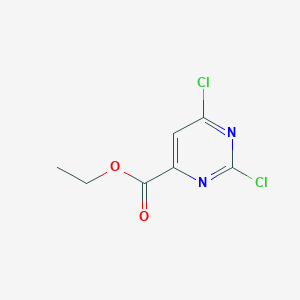

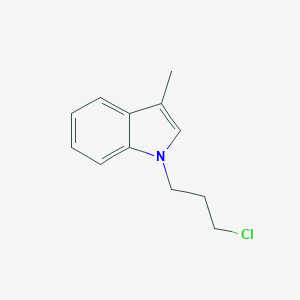
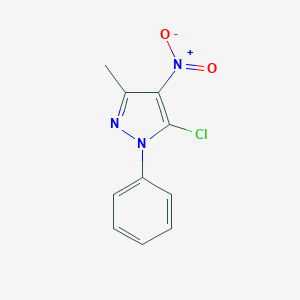
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)



